N-Acetyl-5-methoxy-DL-tryptophan monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-5-methoxy-DL-tryptophan monohydrate is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its regulatory effects on the secretion of follicle-stimulating hormone in humans and is used extensively in research and development as a versatile building block for the synthesis of more complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate typically involves the acetylation of 5-methoxytryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-methoxy-DL-tryptophan monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of tryptophan, such as 5-methoxytryptamine and other substituted tryptophan compounds .

Scientific Research Applications

N-Acetyl-5-methoxy-DL-tryptophan monohydrate is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In studies related to the regulation of hormone secretion.

Medicine: Investigated for its potential therapeutic effects in regulating hormonal imbalances.

Industry: Used in the production of pharmaceuticals and diagnostic reagents

Mechanism of Action

The mechanism of action of N-Acetyl-5-methoxy-DL-tryptophan monohydrate involves its interaction with specific molecular targets in the body. It primarily affects the secretion of follicle-stimulating hormone by modulating the activity of the hypothalamic-pituitary-gonadal axis. This modulation occurs through the binding of the compound to receptors in the hypothalamus, leading to altered hormone release .

Comparison with Similar Compounds

Similar Compounds

Melatonin (N-acetyl-5-methoxy-tryptamine): A hormone involved in regulating sleep and circadian rhythms.

5-Methoxytryptophan: A precursor in the synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate.

Uniqueness

This compound is unique due to its specific regulatory effects on hormone secretion, which are not observed in other similar compounds like melatonin. Additionally, its versatility as a building block in organic synthesis makes it valuable in various research and industrial applications .

Biological Activity

N-Acetyl-5-methoxy-DL-tryptophan monohydrate (NAMT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in relation to hormonal regulation, neuroprotection, and antioxidant properties. This article explores the biological activity of NAMT, drawing from diverse research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

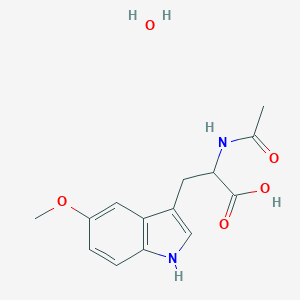

NAMT is characterized by the presence of an acetyl group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Hormonal Regulation

NAMT is known to modulate the hypothalamic-pituitary-gonadal (HPG) axis, impacting the secretion of hormones such as follicle-stimulating hormone (FSH). It achieves this by binding to specific receptors in the hypothalamus, leading to altered hormone release patterns. The modulation of hormone levels can influence reproductive functions and overall endocrine health .

Neuroprotective Effects

Research indicates that NAMT may exhibit neuroprotective properties similar to its analog, melatonin. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage associated with neurodegenerative diseases .

Antioxidant Activity

As an antioxidant, NAMT can combat oxidative stress by neutralizing reactive oxygen species (ROS). Studies have demonstrated that compounds derived from tryptophan, including NAMT, exhibit significant antioxidant capacities. For instance, in vitro assays have shown that NAMT can effectively reduce oxidative damage in cellular models .

Case Studies and Research Findings

- Regulation of Sleep : In a study examining the effects of NAMT on sleep disorders, it was found that administration improved sleep quality in subjects suffering from insomnia. The compound's ability to enhance melatonin levels contributed to its efficacy .

- Impact on Mood Disorders : Clinical trials have explored the role of NAMT in alleviating symptoms of depression and anxiety. The compound's influence on serotonin metabolism may enhance mood regulation, providing a potential therapeutic avenue for mood disorders .

- Antioxidant Properties : A comparative study highlighted NAMT's antioxidant activity against standard antioxidants like Trolox. Results indicated that NAMT exhibited a dose-dependent response in reducing oxidative stress markers in vitro .

Summary of Biological Activities

| Activity | Effect |

|---|---|

| Hormonal Regulation | Modulates FSH secretion via HPG axis |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Antioxidant Activity | Scavenges ROS; effective in reducing oxidative damage |

| Sleep Regulation | Improves sleep quality in insomnia patients |

| Mood Enhancement | Potential therapeutic effects on depression and anxiety |

Properties

IUPAC Name |

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWPDYPJSSDHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647360 |

Source

|

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-33-9 |

Source

|

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.